N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide
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Overview
Description
N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide is a complex organic compound belonging to the class of phenylpyrazoles. These compounds are characterized by a pyrazole ring bound to a phenyl group, often exhibiting significant biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the nucleophilic addition reaction of 1-(4-hydroxyphenyl) ethanone with phenylhydrazine in acetic acid at reflux temperature . The reaction conditions must be carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and thin-layer chromatography (TLC) for assessing purity . Safety protocols are crucial to avoid exposure to potentially hazardous chemicals .
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are typical, often using reagents like bromine or nitric acid
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide has diverse applications in scientific research:
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, altering cellular processes. Molecular docking studies have shown that it can interact with the catalytic domain of enzymes like topoisomerase IV, suggesting potential antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- Pyrazofurin
- Encorafenib
- Celecoxib
- Crizotinib
- Lonazolac
Uniqueness
Compared to these similar compounds, N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide stands out due to its unique combination of a thieno[3,4-c]pyrazole ring with a nitrobenzamide group, which may confer distinct biological activities and chemical reactivity .
Biological Activity
N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse pharmacological properties. The presence of the chlorophenyl and nitrobenzamide groups contributes to its biological profile.
Molecular Formula : C18H15ClN4O2S
Molecular Weight : 366.85 g/mol
CAS Number : 893937-47-8
Biological Activity Overview
Research indicates that derivatives of thieno[3,4-c]pyrazole compounds exhibit a range of biological activities, including:
- Antitumor Activity : Thieno[3,4-c]pyrazole derivatives have shown significant inhibitory effects against various cancer cell lines. Studies have demonstrated that these compounds can inhibit key signaling pathways involved in tumor growth, such as BRAF(V600E) and EGFR pathways .
- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO) in vitro, suggesting potential therapeutic applications in inflammatory diseases .
- Antibacterial Properties : Some studies have reported antibacterial activity against various strains of bacteria. The mechanism often involves disrupting bacterial cell membranes, leading to cell lysis .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
Modification | Effect on Activity |
---|---|
Chlorophenyl group | Enhances lipophilicity and cellular uptake |
Nitro group | Potentially increases electron-withdrawing capacity, enhancing reactivity towards biological targets |
Amide linkage | Important for binding interactions with target proteins |
Case Studies
- Antitumor Study : A study evaluated the cytotoxic effects of various thieno[3,4-c]pyrazole derivatives on human cancer cell lines. This compound exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating potent antitumor activity .
- Anti-inflammatory Research : In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound significantly reduced TNF-α levels compared to controls. This suggests its potential as an anti-inflammatory agent .
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O3S/c19-12-4-2-5-13(8-12)22-17(15-9-27-10-16(15)21-22)20-18(24)11-3-1-6-14(7-11)23(25)26/h1-8H,9-10H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHYVLVPABCOFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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